1-[(2-chloro-5-methylphenoxy)methyl]-N-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazole-3-carboxamide
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Overview
Description
1-[(2-chloro-5-methylphenoxy)methyl]-N-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazole-3-carboxamide is an organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
The synthesis of 1-[(2-chloro-5-methylphenoxy)methyl]-N-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazole-3-carboxamide typically involves multiple steps. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
Introduction of the phenoxy group: This step involves the reaction of the pyrazole intermediate with 2-chloro-5-methylphenol in the presence of a suitable base.
Carboxamide formation: The final step involves the reaction of the intermediate with a carboxylic acid derivative to form the desired carboxamide.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
1-[(2-chloro-5-methylphenoxy)methyl]-N-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(2-chloro-5-methylphenoxy)methyl]-N-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly for its activity against certain receptors or enzymes.
Agricultural Chemistry: The compound is investigated for its potential use as a pesticide or herbicide due to its ability to interact with specific biological targets in pests or weeds.
Biological Research: It is used as a tool compound to study the biological pathways and mechanisms involving pyrazole derivatives.
Mechanism of Action
The mechanism of action of 1-[(2-chloro-5-methylphenoxy)methyl]-N-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets can vary depending on the specific application and biological system being studied.
Comparison with Similar Compounds
1-[(2-chloro-5-methylphenoxy)methyl]-N-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazole-3-carboxamide can be compared with other pyrazole derivatives, such as:
- 1-phenyl-3-methyl-1H-pyrazole-4-carboxamide
- 1-(2-chlorophenyl)-3-methyl-1H-pyrazole-4-carboxamide
These compounds share a similar core structure but differ in their substituents, which can lead to differences in their chemical reactivity, biological activity, and applications
Properties
Molecular Formula |
C16H16ClN5O2 |
---|---|
Molecular Weight |
345.78 g/mol |
IUPAC Name |
1-[(2-chloro-5-methylphenoxy)methyl]-N-(1-methylpyrazol-3-yl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C16H16ClN5O2/c1-11-3-4-12(17)14(9-11)24-10-22-8-5-13(19-22)16(23)18-15-6-7-21(2)20-15/h3-9H,10H2,1-2H3,(H,18,20,23) |
InChI Key |
VQFHIDFJRUVCRE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OCN2C=CC(=N2)C(=O)NC3=NN(C=C3)C |
Origin of Product |
United States |
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